methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate
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Overview
Description
methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic compound. The presence of the methoxy and chloro substituents enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-(4-methoxyanilino)quinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The use of a dehydrating agent like sulfuric acid can further drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of malaria and other parasitic infections.
Industry: Used in the synthesis of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It also inhibits enzymes like topoisomerase, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinoline: The parent compound with a simpler structure.
Methyl 6-methoxy-4-(4-methoxyanilino)quinoline-2-carboxylate: A similar compound with an additional methoxy group.
Uniqueness
methyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which enhances its chemical reactivity and potential biological activities. The presence of both chloro and methoxy groups allows for a diverse range of chemical modifications and applications.
Properties
IUPAC Name |
methyl 6-chloro-4-(4-methoxyanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-13-6-4-12(5-7-13)20-16-10-17(18(22)24-2)21-15-8-3-11(19)9-14(15)16/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSOFZILBLGJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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